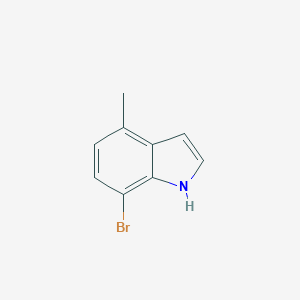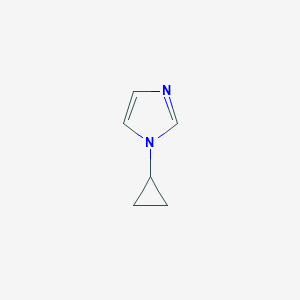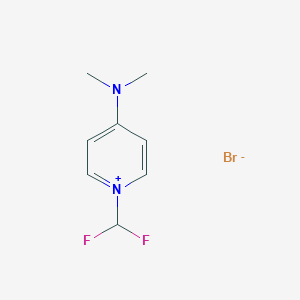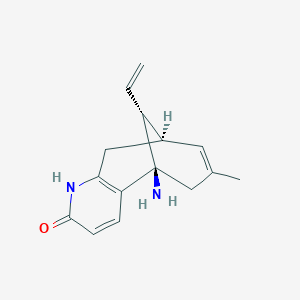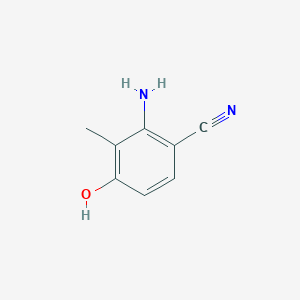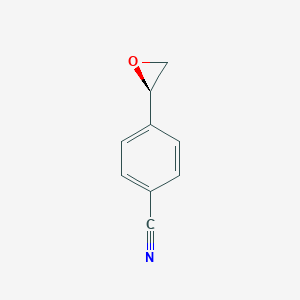
4-(2S)-2-oxiranylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2S)-2-oxiranylbenzonitrile, also known as 2-(4-cyanophenyl)oxirane, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, it can be used as a building block for the synthesis of other compounds with potentially useful properties. In materials science, it has been investigated for its potential use in the development of new materials with unique properties. In medicinal chemistry, it has been studied for its potential as a drug candidate due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is not well understood, but it is believed to interact with biological targets through covalent modification. Specifically, it has been shown to react with cysteine residues in proteins, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile are still being investigated. However, it has been shown to have some cytotoxic activity against cancer cells, indicating its potential as an anticancer agent. It has also been shown to have some antimicrobial activity, suggesting its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is its high yield and purity in the synthesis process. However, one limitation is its potential toxicity, which may require special handling and safety precautions in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as an antimicrobial agent, and further studies are needed to determine its activity against a broader range of microorganisms. Additionally, the development of new materials based on 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is an area of ongoing research, and further studies are needed to explore its potential applications in this field.
Synthesemethoden
The synthesis of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile involves the reaction of 4-cyanobenzaldehyde with ethyl chloroacetate in the presence of triethylamine, followed by the addition of sodium hydride and epichlorohydrin. The resulting product is then purified through column chromatography to obtain 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile in high yield and purity.
Eigenschaften
CAS-Nummer |
179694-33-8 |
|---|---|
Produktname |
4-(2S)-2-oxiranylbenzonitrile |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4-[(2R)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2/t9-/m0/s1 |
InChI-Schlüssel |
WLNIRLBZLAAEAQ-SECBINFHSA-N |
Isomerische SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)C#N |
SMILES |
C1C(O1)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1C(O1)C2=CC=C(C=C2)C#N |
Synonyme |
4-(2S)-2-oxiranylbenzonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



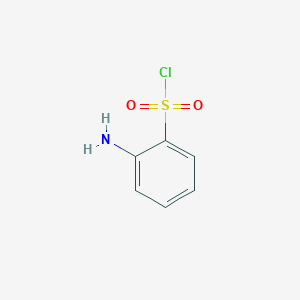
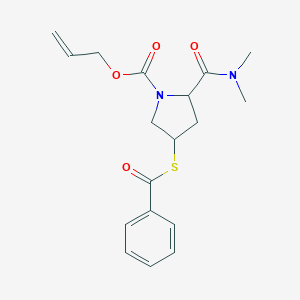
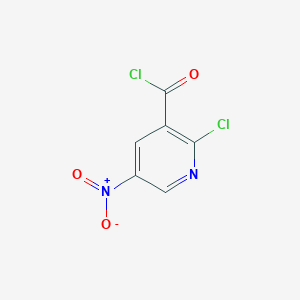
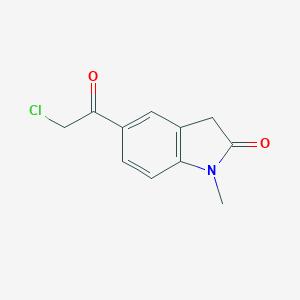

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
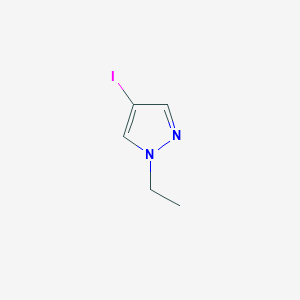
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
